Cas no 790165-87-6 ((S)-Ethyl azetidine-2-carboxylate)

(S)-Ethyl azetidine-2-carboxylate is a chiral azetidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its strained four-membered ring structure and ester functionality make it a valuable building block for the preparation of biologically active compounds, including β-lactam analogs and constrained peptidomimetics. The (S)-enantiomer offers stereochemical precision, which is critical for asymmetric synthesis and drug development. Its high reactivity and versatility enable efficient incorporation into complex molecular frameworks. The compound is particularly useful in medicinal chemistry for designing enzyme inhibitors and receptor modulators. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
(S)-Ethyl azetidine-2-carboxylate structure
790165-87-6 structure
Product Name:(S)-Ethyl azetidine-2-carboxylate
CAS No:790165-87-6
MF:C6H11NO2
MW:129.157041788101
CID:1006375
PubChem ID:13892419
Update Time:2025-06-11

(S)-Ethyl azetidine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-Ethyl azetidine-2-carboxylate
    • LogP
    • 2-​Azetidinecarboxylic acid, ethyl ester, (2S)​-
    • DTXSID20551928
    • 790165-87-6
    • SCHEMBL17231979
    • CS-0287496
    • EN300-6510270
    • ethyl (S)-azetidine-2-carboxylate
    • D87602
    • (S)-ethylazetidine-2-carboxylate
    • ethyl (2S)-azetidine-2-carboxylate
    • DB-002337
    • MDL: MFCD10566097
    • Inchi: 1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
    • InChI Key: WBAZVXJXZJXWOR-YFKPBYRVSA-N
    • SMILES: O(CC)C([C@@H]1CCN1)=O

Computed Properties

  • Exact Mass: 129.078978594g/mol
  • Monoisotopic Mass: 129.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 38.3Ų

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(S)-Ethyl azetidine-2-carboxylate Related Literature

Additional information on (S)-Ethyl azetidine-2-carboxylate

(S)-Ethyl azetidine-2-carboxylate (CAS No. 790165-87-6): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry

(S)-Ethyl azetidine-2-carboxylate, identified by the chemical abstracts service number CAS No. 790165-87-6, is a significant compound in the realm of chemical biology and medicinal chemistry. This chiral ester, derived from azetidine, has garnered considerable attention due to its structural uniqueness and versatile applications in synthetic chemistry, pharmacological research, and drug development. The compound's stereochemistry, specifically the (S)-configuration, plays a pivotal role in determining its biological activity, making it a valuable scaffold for designing novel therapeutic agents.

The molecular structure of (S)-Ethyl azetidine-2-carboxylate features a five-membered azetidine ring substituted with an ethyl ester group at the 2-position and an (S)-configured stereocenter. This configuration imparts distinct electronic and steric properties, which are exploited in various synthetic transformations and biological assays. The azetidine core is a privileged scaffold in medicinal chemistry, known for its ability to mimic natural amino acid structures, thereby facilitating interactions with biological targets such as enzymes and receptors.

In recent years, the applications of (S)-Ethyl azetidine-2-carboxylate have expanded significantly, particularly in the development of bioactive molecules. One of the most compelling areas of research involves its use as a building block in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The five-membered heterocycle in (S)-Ethyl azetidine-2-carboxylate provides a rigid framework that can be modified to target specific biological pathways.

Recent studies have highlighted the potential of (S)-Ethyl azetidine-2-carboxylate in the design of inhibitors for various therapeutic targets. For instance, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chiral center in (S)-Ethyl azetidine-2-carboxylate allows for the creation of enantiomerically pure compounds, which is essential for achieving high selectivity and efficacy in drug design. The ethyl ester moiety can also be further functionalized to introduce additional pharmacophores, enhancing the biological activity of the final molecule.

The role of (S)-Ethyl azetidine-2-carboxylate in drug discovery is further underscored by its incorporation into libraries of diverse compounds for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, enabling researchers to rapidly identify lead compounds with promising biological activity. The structural diversity provided by (S)-Ethyl azetidine-2-carboxylate makes it an ideal candidate for generating novel scaffolds that can interact with biological targets in unique ways. This approach has led to several promising hits that are being further optimized for therapeutic use.

Advances in computational chemistry have also played a crucial role in leveraging (S)-Ethyl azetidine-2-carboxylate for drug design. Molecular modeling techniques allow researchers to predict the binding modes of this compound with target proteins, providing insights into its potential biological activity. These computational studies often guide experimental efforts by identifying key interactions and suggesting modifications that can enhance potency and selectivity. The integration of experimental data with computational predictions has accelerated the discovery process significantly.

The synthetic utility of (S)-Ethyl azetidine-2-carboxylate extends beyond its applications in drug discovery. It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through various chemical transformations. For example, nucleophilic addition reactions at the carbonyl group can be employed to introduce diverse functional groups, while reductive amination allows for the incorporation of amino acid derivatives. These synthetic strategies highlight the adaptability of (S)-Ethyl azetidine-2-carboxylate as a building block in synthetic chemistry.

In conclusion, (S)-Ethyl azetidine-2-carboxylate (CAS No. 790165-87-6) represents a fascinating compound with broad implications in chemical biology and medicinal chemistry. Its unique structural features and stereochemistry make it a valuable tool for designing novel therapeutic agents, particularly peptidomimetics and kinase inhibitors. The compound's versatility as a synthetic intermediate further underscores its importance in organic synthesis. As research continues to uncover new applications for this molecule, its significance is likely to grow even further, contributing to advancements in drug discovery and molecular medicine.

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